molecular formula C28H35F2N5O3 B15127200 8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one

8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one

Cat. No.: B15127200
M. Wt: 527.6 g/mol
InChI Key: YDPMMWAOCCOULO-UHFFFAOYSA-N
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Description

8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one is a potent, selective, and ATP-competitive inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This compound exhibits high biochemical potency against ROCK2 and demonstrates excellent selectivity over ROCK1 and other kinases, making it a critical tool for dissecting the specific physiological and pathological roles of the ROCK2 isoform. The primary research value of this inhibitor lies in its application for studying ROCK2-driven signaling pathways in cellular processes such as actin cytoskeleton organization, cell adhesion, motility, and smooth muscle contraction. It is extensively used in preclinical research to investigate the pathogenesis of fibrotic diseases, cardiovascular disorders, and neurological conditions, and to evaluate the therapeutic potential of ROCK2 inhibition. Researchers can rely on this high-purity compound for consistent and reproducible results in cell-based assays and in vivo models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C28H35F2N5O3

Molecular Weight

527.6 g/mol

IUPAC Name

8-[[3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one

InChI

InChI=1S/C28H35F2N5O3/c1-16-8-19(11-31-10-16)21-12-33-26(24-20(21)9-17(2)27(36)35-24)34-25-22(37-3)13-32-14-23(25)38-15-18-4-6-28(29,30)7-5-18/h8-12,18,22-23,25,32H,4-7,13-15H2,1-3H3,(H,33,34)(H,35,36)

InChI Key

YDPMMWAOCCOULO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2=CN=C(C3=C2C=C(C(=O)N3)C)NC4C(CNCC4OCC5CCC(CC5)(F)F)OC

Origin of Product

United States

Chemical Reactions Analysis

Biological Activity and Binding Mechanism

The compound exhibits potent inhibition of the ATAD2 bromodomain, a protein implicated in cancer progression. Key findings include:

Feature Observation Source
Binding Affinity Demonstrates low-nanomolar potency against ATAD2 bromodomain.
Structural Basis X-ray crystallography reveals interactions with the bromodomain’s acetylated lysine pocket .
Selectivity Shows preferential binding to ATAD2 over other bromodomains, attributed to the difluorocyclohexylmethoxy group.

Key Interactions in ATAD2 Bromodomain Complex

From co-crystallography data (PDB ID 5lj0 ) :

  • Hydrogen Bonding : The amino group of the piperidine ring forms hydrogen bonds with the bromodomain’s Asn141 residue.

  • Lipophilic Interactions : The difluorocyclohexylmethoxy group engages in van der Waals interactions with the hydrophobic pocket.

  • Conformational Adaptation : Induced-fit binding is observed, with the bromodomain undergoing minor structural rearrangements to accommodate the ligand .

Comparison with Analogues

Compound Structural Variation Biological Impact
8-{[(3R,4R,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1,2-dihydro-1,7-naphthyridin-2-one Reference compound.High ATAD2 affinity, anti-cancer potential .
8-{[(3R,4R)-3-[(4,4-difluorocyclohexyl)methoxy]piperidin-4-yl]amino}-3-methyl-5-(5-methylpyridin-3-yl)-1H-quinolin-2-one Lacks the 5-methoxy group on piperidine.Reduced binding affinity (PDB ID 5a81 ) .
1-(4-Methylpyridin-2-yl) piperidine Simplified piperidine core.Lower potency, preclinical cancer studies.

Reactivity and Stability

The compound’s stability under physiological conditions is critical for drug development:

  • Metabolic Stability : The difluorocyclohexylmethoxy group may confer resistance to oxidative degradation, enhancing pharmacokinetic profiles.

  • Hydrolytic Stability : The methoxy groups and naphthyridinone core are likely stable under acidic/basic conditions, though specific data are unavailable .

Key Research Findings

  • X-ray Crystallography : The compound’s binding mode to ATAD2 bromodomain (PDB 5lj0 ) provides insights into optimizing substitutions for improved affinity .

  • Binding Energetics : Glide docking scores and MD simulations highlight residue-specific interactions (e.g., Asn141, Tyr57) .

  • Thermodynamics : Ligand desolvation energy (65.25 kcal/mol) indicates favorable binding thermodynamics .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The target compound shares a 1,7-naphthyridinone core with several analogs, but substituent variations critically modulate its properties.

Table 1: Structural and Functional Comparisons
Compound Name/ID Core Structure Key Substituents Molecular Formula Pharmacological Notes
Target Compound 1,7-Naphthyridin-2-one 5-(5-Me-pyridin-3-yl), 3-Me, (3R)-difluorocyclohexylmethoxy-piperidine C₃₀H₃₇F₂N₅O₂ Hypothesized anticancer/antibacterial
NP8 () 1,7-Naphthyridin-2-one 5-(5-MeO-pyridin-3-yl), 3-Me, piperidin-4-ylamino C₂₀H₂₃N₅O₂ Simpler structure; potential lower potency
FZE () 1,7-Naphthyridin-2-one 5-(5-Me-pyridin-3-yl), 3-Me, bicyclo[3.2.1]octane + 4,4-difluorocyclohexylethyl C₃₀H₃₇F₂N₅O Enhanced lipophilicity; unknown activity
6XW Ligand () 1,7-Naphthyridin-2-one 5-(5-NH₂-pyridin-3-yl), 3-Me, (3R)-1,1-dioxidotetrahydro-2H-thiopyran-4-ylmethoxy C₂₅H₂₉N₅O₃S Polar sulfone group; improved solubility
Key Observations:

Substituent Effects on Lipophilicity: The 4,4-difluorocyclohexylmethoxy group in the target compound increases lipophilicity compared to NP8’s methoxypyridine and 6XW’s sulfone group. This may enhance membrane permeability but reduce aqueous solubility .

Stereochemical Complexity: The target compound’s (3R,4R,5S)-piperidine configuration contrasts with NP8’s simpler piperidin-4-ylamino group. Stereochemistry could influence target binding selectivity, as seen in nucleoside analogs ().

Pharmacological Implications: The 5-methylpyridin-3-yl group in the target compound and FZE may support aromatic interactions with enzyme active sites, similar to reported 1,7-naphthyridines .

Q & A

Q. How can the purity of this compound be rigorously assessed during synthesis?

Methodological Answer:

  • Employ reverse-phase HPLC with a C18 column and a mobile phase of methanol:water (70:30 v/v) at 1.0 mL/min flow rate, as validated in impurity profiling studies for structurally similar heterocycles .
  • Cross-validate results using high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and ¹H/¹³C NMR to verify absence of unassigned signals. For example, discrepancies in integration ratios between NMR spectra may indicate residual solvents or byproducts .

Q. What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Avoid exposure to moisture, as piperidine and naphthyridine moieties are prone to hydrolysis .
  • Monitor stability via accelerated degradation studies : expose aliquots to 40°C/75% relative humidity for 4 weeks and analyze purity using HPLC .

Q. How can synthetic yields be improved for the piperidine-substituted naphthyridine core?

Methodological Answer:

  • Optimize reflux conditions (e.g., toluene at 110°C for 12 hours) for the cyclization step, as demonstrated for analogous 1,7-naphthyridines .
  • Introduce microwave-assisted synthesis to reduce reaction time and improve regioselectivity, particularly for the methoxy and difluorocyclohexyl substituents .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Use density functional theory (DFT) to calculate electrostatic potential surfaces of the naphthyridine and pyridyl groups, identifying potential hydrogen-bonding sites .
  • Perform molecular docking (e.g., AutoDock Vina) against kinases or GPCRs, leveraging the compound’s structural similarity to known inhibitors (e.g., 5-(3-pyridyl)triazole derivatives) .

Q. What experimental strategies resolve contradictions between spectral data and predicted stereochemistry?

Methodological Answer:

  • Apply NOESY NMR to confirm spatial proximity between the 3-methyl group and the piperidine’s methoxy substituent, resolving R/S configuration ambiguities .
  • Compare experimental optical rotation with DFT-calculated values for enantiomeric excess validation .

Q. How can reaction pathways be designed to minimize byproducts from the difluorocyclohexyl methoxy group?

Methodological Answer:

  • Use kinetic isotopic labeling (e.g., deuterated cyclohexane derivatives) to track competing elimination pathways during methoxy substitution .
  • Implement flow chemistry with real-time FTIR monitoring to control exothermicity and suppress side reactions .

Q. What methodologies quantify the compound’s membrane permeability for pharmacokinetic studies?

Methodological Answer:

  • Conduct parallel artificial membrane permeability assays (PAMPA) at pH 7.4 and 6.5 to simulate intestinal and blood-brain barrier penetration .
  • Validate results with Caco-2 cell monolayers , correlating permeability with logP values calculated via HPLC-derived retention times .

Data Analysis and Experimental Design

Q. How should factorial design be applied to optimize multi-step synthesis?

Methodological Answer:

  • Use a Box-Behnken design to evaluate three critical factors: reaction temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (toluene to DMF). Response variables include yield and purity .
  • Analyze interactions using ANOVA to identify non-linear effects, such as solvent polarity’s impact on regioselectivity .

Q. What statistical approaches reconcile discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Apply partial least squares regression (PLS-R) to correlate in vitro IC₅₀ values with in vivo bioavailability parameters (e.g., Cₘₐₓ, AUC) .
  • Account for metabolic instability via hepatic microsomal assays , identifying probable oxidation sites on the difluorocyclohexyl group .

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